molecular formula C21H18N4O2S B2642189 (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 940993-43-1

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No.: B2642189
CAS No.: 940993-43-1
M. Wt: 390.46
InChI Key: GZOGFNBPZGMDKB-CMDGGOBGSA-N
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Description

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a heterocyclic compound featuring a benzoylpiperazine moiety attached to an oxazole core, which is further substituted with a carbonitrile group and a vinyl-linked thiophene ring. The (E)-stereochemistry of the vinyl group is critical for its spatial orientation, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c22-15-18-21(27-19(23-18)9-8-17-7-4-14-28-17)25-12-10-24(11-13-25)20(26)16-5-2-1-3-6-16/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGFNBPZGMDKB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile typically involves multi-step organic synthesis. A common route might include:

    Formation of the Piperazine Derivative: Starting with piperazine, a benzoyl group is introduced via acylation using benzoyl chloride in the presence of a base like triethylamine.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Vinylation: The thiophene ring is introduced via a Heck reaction, where a vinyl halide reacts with a thiophene derivative in the presence of a palladium catalyst.

    Final Assembly: The final step involves coupling the benzoylpiperazine and the thiophene-oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Acyl chlorides, bases like NaOH or KOH

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various acyl derivatives

Scientific Research Applications

Structural Formula

 E 5 4 benzoylpiperazin 1 yl 2 2 thiophen 2 yl vinyl oxazole 4 carbonitrile\text{ E 5 4 benzoylpiperazin 1 yl 2 2 thiophen 2 yl vinyl oxazole 4 carbonitrile}

Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, piperazine derivatives have been identified as promising candidates against various viral infections, including norovirus and other RNA viruses. The antiviral activity is attributed to their ability to inhibit viral replication and interfere with viral entry mechanisms into host cells .

Anticancer Potential

Research has shown that compounds containing oxazole and piperazine moieties can act as inhibitors of key enzymes involved in cancer cell proliferation. The compound may demonstrate selective cytotoxicity against tumor cells by targeting specific pathways associated with cancer growth .

Case Study:

A derivative of the compound was evaluated for its ability to inhibit RhoA GTPase activity, which is crucial for tumor growth and metastasis. Results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines .

Neuropharmacological Effects

The benzoylpiperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are vital in treating mood disorders and schizophrenia .

Anti-inflammatory Properties

Compounds featuring thiophene rings have been linked to anti-inflammatory effects. The incorporation of this moiety in the compound may enhance its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the thiophene and oxazole rings might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Fluorobenzoylpiperazine Derivatives

  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile (): This analog replaces the benzoyl group with a 4-fluorobenzoyl moiety and substitutes the vinylthiophene with a 4-fluorophenyl group. The absence of the thiophene-vinyl group reduces π-π stacking interactions compared to the target compound .
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile ():
    The 2-fluorine substitution on both the benzoyl and phenyl groups introduces steric hindrance, which may alter binding pocket compatibility. The ortho-fluorine could disrupt coplanarity with the oxazole ring, reducing conjugation effects observed in the target compound’s vinylthiophene system .

Chlorobenzoylpiperazine Derivative

  • (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile ():
    This compound shares the vinylthiophene substituent but features a 3-chlorobenzoyl group. The chlorine atom’s larger size and polarizability compared to fluorine may enhance hydrophobic interactions in biological targets. However, the meta-chloro position could limit electronic effects on the piperazine ring’s basicity .

Heterocyclic Variants

  • 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives (): These pyrimidine-based structures replace the oxazole core but retain the carbonitrile group. The thiazole and morpholine-carbonyl groups introduce distinct hydrogen-bonding capabilities, suggesting divergent target selectivity compared to the piperazine-oxazole framework .

Comparative Data Table

Compound Name Piperazine Substituent Oxazole Substituent Key Structural Features
(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile Benzoyl Vinylthiophene (E)-vinyl, thiophene π-system
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl Dual fluorine, planar fluorophenyl
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl Ortho-fluorine steric effects
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile 3-Chlorobenzoyl Vinylthiophene Chlorine hydrophobicity, meta-substitution

Functional and Hypothetical Activity Comparisons

  • This could improve interactions with aromatic residues in enzyme active sites .
  • Solubility and Permeability : Fluorine substitutions () may increase solubility in polar environments, whereas the thiophene-vinyl group’s hydrophobicity might enhance membrane permeability in the target compound .
  • Metabolic Stability : The benzoylpiperazine moiety in the target compound is susceptible to enzymatic hydrolysis, whereas fluorinated analogs () could exhibit slower degradation due to fluorine’s electron-withdrawing effects .

Biological Activity

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of intermediate compounds such as 4-benzoylpiperazine and thiophene derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.

Biological Activity

The compound exhibits a range of biological activities, primarily attributed to its structural components:

  • Antimicrobial Activity : Studies indicate that oxazole derivatives can inhibit bacterial growth, with specific focus on their effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : The presence of the piperazine moiety enhances the anti-inflammatory potential, with compounds showing significant inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties by inhibiting lipid peroxidation, which is a critical factor in cellular damage during oxidative stress .

The biological activity of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like LOX and COX, which play significant roles in inflammatory processes.
  • Receptor Binding : It may interact with specific receptors involved in pain and inflammation signaling pathways.
  • Cellular Signaling Interference : By modulating cellular signaling pathways, it can alter cell proliferation and apoptosis rates.

Case Studies

Several studies have evaluated the efficacy of oxazole derivatives similar to (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile:

Study Findings IC50 Values
Study 1Demonstrated significant inhibition of LOX activity41 μM for derivative 4c
Study 2Showed anti-inflammatory effects in carrageenan-induced paw edema modelsIC50 values ranged from 60 to 100 μM
Study 3Highlighted antioxidant activity through lipid peroxidation assaysAverage inhibition of 86.5%

Comparative Analysis

When compared to similar compounds, (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile exhibits unique properties due to its specific functional groups. The combination of piperazine and oxazole rings contributes to its enhanced biological activity compared to other derivatives lacking these structures .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile?

Answer: The synthesis involves multi-step strategies, leveraging heterocyclic coupling and piperazine functionalization. A plausible route includes:

Oxazole Core Formation : Condensation of malononitrile with appropriate carbonyl precursors under mechanochemical or solvent-free conditions (e.g., Fe₃O₄@SiO₂@Vanillin catalysis for carbonitrile intermediates) .

Piperazine Benzoylation : Reacting 4-benzoylpiperazine with the oxazole intermediate via nucleophilic substitution, optimized using anhydrous DMF as a solvent .

Thiophene Vinylation : Suzuki-Miyaura or Heck coupling to introduce the (E)-configured thiophen-2-yl vinyl group, requiring palladium catalysts and controlled reaction temperatures (70–90°C) .
Key Data : Typical yields for analogous oxazole-piperazine systems range from 51–53% .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using chemical shift trends:
    • Oxazole protons: δ 6.8–7.2 ppm (C4-H); vinyl protons: δ 6.5–7.5 ppm (E-configuration, coupling constant J ≈ 16 Hz) .
    • Piperazine carbons: δ 45–55 ppm (quaternary N-linked carbons) .
  • HRMS : Confirm molecular weight (e.g., calculated m/z for C₂₁H₁₇N₅O₂S: 403.11; observed ±0.001 Da) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (Mo-Kα radiation, R₁ < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s biological activity?

Answer: SAR studies focus on modifying:

Thiophene Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance π-stacking with target proteins, as seen in antifungal and antiproliferative analogs .

Benzoylpiperazine Motif : Adjusting the benzoyl group’s substituents (e.g., para-F or -OCH₃) improves receptor affinity, as demonstrated in neuropeptide Y5 antagonists .

Oxazole Carbonitrile : Replacing CN with bioisosteres (e.g., COOH) modulates solubility and bioavailability .
Methodology : Use in vitro assays (e.g., IC₅₀ measurements) paired with DFT-based electrostatic potential maps to predict binding interactions .

Q. What computational strategies are effective for modeling this compound’s electronic properties and reactivity?

Answer:

  • DFT Calculations :
    • Functional Selection : B3LYP hybrid functional (Becke’s exact exchange + Lee-Yang-Parr correlation) balances accuracy for thermochemistry (average error ±2.4 kcal/mol) and electron density .
    • Basis Sets : 6-311++G(d,p) for geometry optimization; LANL2DZ for transition metals in catalytic studies .
  • Reactivity Analysis :
    • Frontier orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites. For example, the vinyl group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

Answer:

Validation of Computational Models :

  • Compare experimental XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å indicate inadequate functional selection .

Thermodynamic Corrections :

  • Include solvent effects (PCM model) and zero-point energy corrections in Gibbs free energy calculations to align with experimental reaction yields .

Experimental Replication :

  • Re-test under controlled conditions (e.g., inert atmosphere) to rule out side reactions, particularly for oxidation-prone thiophene derivatives .

Q. What strategies are recommended for improving the compound’s metabolic stability without compromising activity?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to delay hepatic clearance .
  • Isosteric Replacement : Substitute the oxazole ring with thiazole (improves metabolic resistance by reducing CYP450 recognition) .
  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

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